1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine

Vue d'ensemble

Description

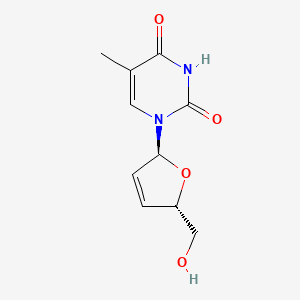

1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine is a complex organic compound with a unique structure that includes a dihydrofuran ring and a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine typically involves multiple steps, including the formation of the dihydrofuran ring and the pyrimidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

Reduction: Reducing agents can be used to modify the compound’s structure by adding hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure and create derivatives with specific properties. This versatility is particularly valuable in medicinal chemistry, where the development of new therapeutic agents is often reliant on the modification of existing compounds.

Biology

Biologically, this compound has been investigated for its potential roles in cellular pathways and interactions. Research indicates that it may influence enzyme activity and signaling pathways, making it a candidate for further studies in cellular biology and biochemistry. Its unique structure allows it to interact with biological macromolecules, which may lead to novel insights into molecular biology.

Medicine

In the medical field, this compound has been explored for its therapeutic potential. It has shown promise in treating various diseases, particularly viral infections due to its structural similarity to natural nucleosides. This resemblance enables it to interfere with viral replication processes, making it a candidate for antiviral drug development. Case studies have demonstrated its efficacy in inhibiting specific viral enzymes, which could lead to the development of new antiviral therapies.

Industry

The compound is also utilized in industrial applications, particularly in the pharmaceutical sector. Its unique properties make it suitable for the production of drugs that target specific biological pathways or diseases. The ability to synthesize derivatives with enhanced efficacy or reduced side effects is a significant advantage in pharmaceutical development.

Mécanisme D'action

The mechanism of action of 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrimidine derivatives and dihydrofuran-containing molecules. Examples include:

- 1-[(2S,3S)-2-(hydroxymethyl)-1-(methoxyacetyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]-2-(2-pyridinyl)ethanone

- tert-Butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

What sets 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine apart is its unique combination of the dihydrofuran and pyrimidine rings, which confer specific chemical and biological properties that are not found in other similar compounds .

Activité Biologique

1-(2,3-Dideoxy-α-D-glycero-pent-2-enofuranosyl)thymine, commonly known as α-Stavudine or d4T, is a nucleoside analogue that has garnered significant attention for its antiviral properties, particularly in the treatment of HIV. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other antiviral agents.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 84414-90-4

- Density : 1.374 g/cm³ at 20 ºC

- pKa : 9.47 (predicted) .

The biological activity of α-Stavudine primarily revolves around its role as an inhibitor of HIV reverse transcriptase. The compound is phosphorylated intracellularly to its triphosphate form, which competes with natural deoxythymidine triphosphate (dTTP) for incorporation into viral DNA during reverse transcription. This incorporation leads to chain termination, effectively inhibiting viral replication.

In Vitro Studies

Research has demonstrated that the triphosphate form of α-Stavudine exhibits potent inhibitory activity against HIV reverse transcriptase. In a comparative study with zidovudine (AZT), the Ki values were found to be 0.032 µM for d4T and 0.007 µM for AZT, indicating comparable efficacy in vitro .

Toxicity Profile

While α-Stavudine is effective against HIV, it also exhibits cytotoxic effects on normal human hematopoietic progenitor cells. The half-maximal inhibitory concentration (IC50) for colony-forming units (CFU-GM) was determined to be 100 µM for d4T compared to 1 µM for AZT, suggesting a higher toxicity threshold for d4T .

Clinical Trials

Clinical trials have established the effectiveness of α-Stavudine in combination antiretroviral therapy (cART). A notable study indicated that patients receiving d4T showed significant reductions in viral load compared to those on placebo .

Comparative Efficacy

In head-to-head trials with other nucleoside reverse transcriptase inhibitors (NRTIs), α-Stavudine demonstrated similar efficacy profiles but with varying side effect profiles. For instance, while both d4T and AZT are effective, patients on d4T reported fewer instances of anemia and neutropenia compared to those on AZT .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Comparable Ki values: d4T (0.032 µM), AZT (0.007 µM) |

| Toxicity | IC50 for CFU-GM: d4T (100 µM), AZT (1 µM) |

| Clinical Trials | Significant viral load reduction in patients treated with d4T versus placebo |

| Comparative Efficacy | Fewer anemia/neutropenia cases with d4T compared to AZT |

Propriétés

IUPAC Name |

1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLLVCARDGLGL-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C=C[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84414-90-4 | |

| Record name | Stavudinealpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084414904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STAVUDINE.ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69N0KNC59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.